1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CNS drug discovery physicochemical property optimization PDE9A inhibitor lead selection

1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416339-34-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged scaffold in phosphodiesterase (PDE) inhibitor drug discovery. This compound features a 4-butylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a structural motif encompassed within the generic formula of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds claimed as PDE9A inhibitors in US Patent 9,617,269.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
Cat. No. B11853365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
InChIInChI=1S/C15H16N4O/c1-2-3-4-11-5-7-12(8-6-11)19-14-13(9-18-19)15(20)17-10-16-14/h5-10H,2-4H2,1H3,(H,16,17,20)
InChIKeyHOVYNODESNWCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A PDE9A-Targeted Pyrazolo[3,4-d]pyrimidinone Scaffold for Cognitive Indication Research


1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416339-34-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged scaffold in phosphodiesterase (PDE) inhibitor drug discovery [1]. This compound features a 4-butylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a structural motif encompassed within the generic formula of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds claimed as PDE9A inhibitors in US Patent 9,617,269 [2]. With a molecular weight of 268.31 g/mol and a computed XLogP3-AA of 2.9, this compound occupies a lipophilicity range compatible with both passive membrane permeability and aqueous solubility [1].

Why 1-Aryl-Pyrazolo[3,4-d]pyrimidin-4-ones Cannot Be Generically Substituted: Evidence from PDE9A SAR


Compounds within the 1-aryl-pyrazolo[3,4-d]pyrimidin-4(5H)-one class exhibit steep structure-activity relationships (SAR), where even minor alterations to the N1-aryl substituent—such as chain length, branching, or electronic character—can result in order-of-magnitude shifts in PDE9A inhibitory potency [1]. For instance, among N-substituted pyrazolo[3,4-d]pyrimidine ketone analogs disclosed in US 9,617,269, PDE9A IC50 values span from single-digit nanomolar to >100 nM depending on the nature of the N1-substituent [2]. The 4-butylphenyl group provides a specific hydrophobic footprint and conformational profile that cannot be replicated by a 4-methylphenyl, 4-ethylphenyl, or 4-chlorophenyl replacement without altering target engagement, selectivity, and physicochemical properties—an issue that directly impacts the validity of SAR campaigns and the reliability of biological conclusions drawn from chemical probe studies.

Quantitative Differentiation Evidence for 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Computed Lipophilicity (XLogP3-AA) is Optimized for CNS Drug Discovery Relative to Shorter-Chain Analogs

1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a computed XLogP3-AA of 2.9, placing it within the optimal lipophilicity range (LogP 2–4) for central nervous system (CNS) drug candidates, where values below 2 risk poor passive brain penetration and values above 4 risk high tissue binding and off-target toxicity [1]. In contrast, the 4-methylphenyl analog (1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, CAS 54738-75-9) has a predicted XLogP3-AA of approximately 1.7–1.9, which falls below the typical CNS drug-like threshold [2]. The 4-ethylphenyl and 4-propylphenyl congeners are expected to have intermediate LogP values (~2.2 and ~2.6, respectively), but the 4-butyl chain uniquely achieves the upper-optimal lipophilicity range without exceeding widely accepted CNS drug-likeness cutoffs. This 1.0–1.2 log unit difference from the 4-methyl comparator translates to a theoretical ~10-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, brain-to-plasma ratio, and metabolic clearance rate.

CNS drug discovery physicochemical property optimization PDE9A inhibitor lead selection

PDE9A Inhibitory Activity is Conserved Across the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold Family, with the 4-Butylphenyl Motif Present in Active Congeners

Although a direct PDE9A IC50 value for 1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has not been publicly disclosed, the compound falls within the structural scope of US Patent 9,617,269, which reports PDE9A IC50 values for multiple N-substituted pyrazolo[3,4-d]pyrimidine ketone derivatives ranging from 6 nM to >100 nM [1]. Representative compounds WYQ-54 (IC50 39 nM), WYQ-78 (IC50 45 nM), and WYQ-95 (IC50 52 nM) share the same pyrazolo[3,4-d]pyrimidin-4-one core with different N1-substituents, demonstrating that the scaffold itself is competent for sub-100 nM PDE9A engagement [2]. The 4-butylphenyl group, as a para-substituted phenyl with a linear C4 alkyl chain, is chemically consistent with the preferred N1-substituents described in the patent's Markush structure, and structural analogs with para-alkylphenyl groups typically retain mid-nanomolar PDE9A potency, suggesting that this specific compound is likely to exhibit comparable target engagement.

phosphodiesterase 9A inhibition Alzheimer's disease cognitive enhancement

Purity Specifications: MolCore's 98% Grade vs. AKSci's 95% Grade for Reproducible Biological Assays

Commercially available 1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416339-34-8) is offered at two distinct purity grades: MolCore supplies the compound at a minimum purity specification of 98% (HPLC) under an ISO-certified quality system, while AKSci offers a 95% minimum purity grade . This 3-percentage-point purity differential represents a meaningful distinction for biological assay applications: a 95% purity product may contain up to 5% impurities, which at a typical screening concentration of 10 μM translates to 0.5 μM of unknown contaminants—sufficient to generate false-positive hits in sensitive cellular assays or to confound IC50 determinations. The 98% grade reduces this contaminant burden to ≤0.2 μM under the same conditions, a 2.5-fold improvement in effective impurity load that enhances assay reproducibility and reduces the probability of artifact-driven follow-up work.

chemical procurement assay reproducibility compound quality control

The 4-Butylphenyl Substituent Provides a Unique Balance of Hydrophobic Steric Bulk and Synthetic Tractability for Parallel Derivatization

Compared to the 4-methylphenyl analog (MW 226.23) or 4-chlorophenyl analog (MW 260.68), the 4-butylphenyl substituent in the target compound (MW 268.31) introduces a conformationally flexible C4 alkyl chain that provides additional hydrophobic surface area for protein-ligand interactions while preserving the para-substitution geometry required for efficient π-stacking within the PDE9A active site [1] [2]. The butyl chain's four rotatable bonds allow adaptive fit within hydrophobic pockets, whereas the 4-chloro substituent (a common alternative) is spherical and rigid, offering less conformational complementarity. Furthermore, the para-butyl group is chemically inert under most derivatization conditions (alkylation, acylation, Suzuki coupling) that are commonly used to functionalize the pyrazolo[3,4-d]pyrimidin-4-one core at C3, C6, or N5 positions, whereas the 4-chloro analog carries a potentially reactive aryl chloride that can participate in unwanted cross-coupling side reactions during library synthesis.

scaffold diversification parallel synthesis kinase inhibitor library

Optimal Research and Procurement Scenarios for 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


PDE9A Inhibitor Lead Optimization for Alzheimer's Disease and Cognitive Disorders

This compound serves as a starting scaffold for PDE9A inhibitor lead optimization, leveraging the pyrazolo[3,4-d]pyrimidin-4-one core's established engagement with the PDE9A catalytic domain [1]. The 4-butylphenyl N1-substituent provides a lipophilicity profile (XLogP3-AA 2.9) that balances CNS penetration with acceptable solubility, while the para-alkyl geometry mirrors the substitution pattern found in active congeners such as WYQ-54 (IC50 39 nM) [2]. Researchers can derivatize the C6 and N5 positions to fine-tune potency and selectivity without altering the validated N1-aryl hydrophobic anchor.

Chemical Biology Probe Development for Target Class Selectivity Profiling

Given that PDE9A is one of 11 phosphodiesterase families, selectivity over other PDE isoforms is paramount for chemical probe utility. The 4-butylphenyl group, when combined with appropriate C6 substituents, is expected to occupy a hydrophobic pocket that differs subtly between PDE9A and closely related PDE8 or PDE10 isoforms, offering a structural basis for achieving isoform selectivity [1]. The 98% purity grade (MolCore) ensures that off-target effects in cellular assays are attributable to the intended compound rather than impurities .

Building Block for Focused Kinase/PDE Inhibitor Library Synthesis

The compound's chemical stability under standard derivatization conditions—alkylation, acylation, and transition metal-catalyzed couplings at C6—makes it an ideal core scaffold for parallel library synthesis [1]. Unlike chloro-substituted analogs that are susceptible to unwanted Suzuki cross-coupling at the N1-aryl position, the 4-butylphenyl group remains inert, ensuring cleaner reaction profiles and higher isolated yields. The compound's commercial availability at 95–98% purity from multiple vendors (AKSci, MolCore) supports multi-gram procurement for library production [2].

CNS Drug Discovery Programs Requiring Balanced Brain Penetration and Metabolic Stability

For CNS-targeted programs, the computed LogP of 2.9 places this compound near the center of the CNS MPO (Multiparameter Optimization) desirability range, where values between 2 and 4 are associated with favorable brain exposure [1]. Compared to the 4-methylphenyl analog (LogP ~1.8), which may exhibit insufficient passive permeability, or higher alkyl chain analogs (e.g., 4-hexylphenyl, LogP >3.5), which risk cytochrome P450-mediated rapid metabolism, the butyl group represents a 'Goldilocks' substituent for early-stage CNS lead identification.

Quote Request

Request a Quote for 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.